molecular formula C18H17FN4O4S2 B6577870 N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1172988-13-4

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B6577870
CAS No.: 1172988-13-4
M. Wt: 436.5 g/mol
InChI Key: YBMNVVAUHJLKEX-UHFFFAOYSA-N
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Description

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound known for its intriguing structural features and versatile applications. This compound features a unique blend of functional groups, including a sulfamoyl group, an oxadiazole ring, and a fluorophenyl substituent, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

  • Introduction of the Sulfamoyl Group: : The dimethylsulfamoyl group can be introduced via nucleophilic substitution reactions, where dimethylamine reacts with suitable sulfamoyl chlorides.

  • Attachment of the Fluorophenyl Group: : The fluorophenylthioacetyl moiety is often introduced via a thiol-ene click reaction, using appropriate fluorinated aromatic thiols and acetylene precursors.

Industrial Production Methods

In industrial settings, the synthesis of this compound requires optimization for large-scale production. Key factors include the selection of cost-effective reagents, reaction conditions that ensure high yields, and purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The nitro group in similar compounds can be reduced to amines; however, for this compound, reductions may target the sulfamoyl group or other functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the phenyl ring positions or the sulfamoyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed.

  • Substitution: : Nucleophiles such as hydroxides (OH⁻), alkoxides (RO⁻), or thiolates (RS⁻) are frequently used under various conditions.

Major Products Formed

Depending on the specific reaction conditions and reagents used, the major products can range from oxidized sulfoxides or sulfones, reduced sulfamides or phenyl rings with substituted groups.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

  • Chemistry: : It serves as a model compound for studying reaction mechanisms and the effects of different substituents on reactivity.

  • Biology: : It is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing into its use as a lead compound for drug development, particularly targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[4-(methylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]acetamide: : A compound with a methylsulfamoyl group and a chlorophenyl substituent, differing in the electronic and steric effects.

  • N-{5-[4-(ethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-bromophenyl)sulfanyl]acetamide:

Unique Features

N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide stands out due to its unique combination of substituents, which impart specific electronic and steric characteristics. This uniqueness makes it a valuable compound for various scientific studies and applications.

By providing detailed insights into its synthesis, reactions, applications, and mechanism of action, this article aims to highlight the significance and potential of this compound in the scientific community.

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S2/c1-23(2)29(25,26)15-9-3-12(4-10-15)17-21-22-18(27-17)20-16(24)11-28-14-7-5-13(19)6-8-14/h3-10H,11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMNVVAUHJLKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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